Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” is a synthetic organic compound belonging to the piperazine family. Piperazines are heterocyclic amines that have a wide range of applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. This specific compound features a piperazine ring substituted with a 4-fluoro-3-methylbenzenesulfonyl group and a 2,4,6-trimethylphenyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of Substituents: The 4-fluoro-3-methylbenzenesulfonyl group and the 2,4,6-trimethylphenyl group can be introduced through nucleophilic substitution reactions using appropriate sulfonyl chlorides and aryl halides, respectively.
Industrial Production Methods
In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: The aromatic rings may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
Oxidation Products: Alcohols, ketones.
Reduction Products: Sulfides, thiols.
Substitution Products: Halogenated, nitrated derivatives.
Scientific Research Applications
Chemistry
The compound can be used as an intermediate in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may serve as a probe to study the interactions of piperazine derivatives with biological targets.
Medicine
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of “Piperazine, 1-(4-fluoro-3-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-” would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors and enzymes, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
- Piperazine, 1-(4-chlorobenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-
- Piperazine, 1-(4-methylbenzenesulfonyl)-4-(2,4,6-trimethylphenyl)-
Uniqueness
The presence of the 4-fluoro-3-methylbenzenesulfonyl group may confer unique electronic and steric properties, potentially leading to distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C20H25FN2O2S |
---|---|
Molecular Weight |
376.5 g/mol |
IUPAC Name |
1-(4-fluoro-3-methylphenyl)sulfonyl-4-(2,4,6-trimethylphenyl)piperazine |
InChI |
InChI=1S/C20H25FN2O2S/c1-14-11-16(3)20(17(4)12-14)22-7-9-23(10-8-22)26(24,25)18-5-6-19(21)15(2)13-18/h5-6,11-13H,7-10H2,1-4H3 |
InChI Key |
MYRLJVZJXRAHDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.